rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazine derivatives. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrazine ring system with two oxo groups and a carboxylic acid functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., sulfuric acid) are used for esterification or amidation reactions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with additional oxo groups.
- Reduced derivatives with hydroxyl groups.
- Ester or amide derivatives from substitution reactions.
Scientific Research Applications
rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxylic acid: A simpler pyrazine derivative with similar chemical properties.
2,3-Pyrazinedicarboxylic acid: Another pyrazine derivative with two carboxylic acid groups.
Phenazine: A related compound with notable biological activities.
Uniqueness
rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
(7R,9aR)-1,4-dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c12-7-3-10-8(13)6-2-1-5(9(14)15)4-11(6)7/h5-6H,1-4H2,(H,10,13)(H,14,15)/t5-,6-/m1/s1 |
InChI Key |
RKPQQKQADVXVCA-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@@H]2C(=O)NCC(=O)N2C[C@@H]1C(=O)O |
Canonical SMILES |
C1CC2C(=O)NCC(=O)N2CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.